N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide
Description
N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide is a complex organic compound featuring a morpholine ring, a thiophene ring, and a dioxothiane moiety
Properties
IUPAC Name |
N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-12-8-18(9-15(22-12)14-4-5-23-10-14)16(19)17-7-13-3-2-6-24(20,21)11-13/h4-5,10,12-13,15H,2-3,6-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJFQRBYTUEBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CSC=C2)C(=O)NCC3CCCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Morpholine Ring: Starting with a suitable precursor, such as 2-methylmorpholine, the morpholine ring is constructed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Attachment of the Dioxothiane Moiety: The dioxothiane group is incorporated through a sulfonation reaction, where a thiane derivative is oxidized to form the dioxothiane structure.
Final Coupling: The final step involves coupling the morpholine and thiophene rings with the dioxothiane moiety under specific conditions, such as using a strong base and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle the increased volume.
Purification: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxothiane moiety can be reduced to form thiane derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Thiane derivatives from the dioxothiane moiety.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1,1-dioxothian-3-yl)methyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide: shares similarities with other morpholine derivatives and thiophene-containing compounds.
This compound: can be compared to compounds like this compound.
Uniqueness
Structural Uniqueness: The combination of a morpholine ring, thiophene ring, and dioxothiane moiety is unique, providing distinct chemical and biological properties.
Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
